Cas no 2034474-10-5 (N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide)
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzo[b]thiophene-2-carboxamide
- N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
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- Inchi: 1S/C20H21NO3S/c1-20(23,12-14-7-9-16(24-2)10-8-14)13-21-19(22)18-11-15-5-3-4-6-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22)
- InChI Key: NMZWDRJIZXMGHJ-UHFFFAOYSA-N
- SMILES: C12=CC=CC=C1C=C(C(NCC(O)(C)CC1=CC=C(OC)C=C1)=O)S2
Experimental Properties
- Density: 1.246±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 616.2±55.0 °C(Predicted)
- pka: 14.33±0.36(Predicted)
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6436-2240-2μmol |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-5μmol |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-10μmol |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-20μmol |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-1mg |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-2mg |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-3mg |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-4mg |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-5mg |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6436-2240-10mg |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
2034474-10-5 | 10mg |
$79.0 | 2023-09-09 |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide: A Comprehensive Overview
The compound N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide, identified by the CAS number 2034474-10-5, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research advancements.
Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the benzothiophene moiety in this compound contributes to its stability and bioavailability, making it a valuable candidate for further exploration. Additionally, the substitution pattern at the 1-position of the benzothiophene ring enhances its ability to interact with specific biological targets, such as protein kinases and enzymes involved in cellular signaling pathways.
The side chain of this compound, specifically the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group, plays a crucial role in modulating its pharmacokinetic properties. The hydroxyl group introduces hydrogen bonding capabilities, which can influence the compound's solubility and absorption in biological systems. Furthermore, the methoxy substituent on the phenyl ring enhances lipophilicity, potentially improving the compound's ability to cross cellular membranes and reach intracellular targets.
Recent research has also focused on the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided detailed insights into its molecular structure and stereochemistry, paving the way for further optimization of its properties. For instance, researchers have explored the impact of substituent variations on the compound's activity, leading to the identification of more potent analogs with improved therapeutic profiles.
In terms of applications, this compound has shown promise in preclinical models of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), suggests its potential as a novel anti-inflammatory agent. Moreover, preliminary studies indicate that it may also exhibit anticancer activity by targeting pathways involved in cell proliferation and apoptosis.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical testing. The use of environmentally friendly reagents and catalysts has also been emphasized to align with green chemistry principles.
From a materials science perspective, this compound has been investigated for its potential use in organic electronics due to its conjugated aromatic system and electron-withdrawing groups. Studies have demonstrated that it exhibits favorable electronic properties, making it a candidate for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Its ability to form stable thin films under mild conditions further enhances its suitability for these applications.
In conclusion, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide represents a versatile molecule with diverse applications across multiple disciplines. Its unique structural features, combined with recent advances in synthetic methodologies and biological evaluations, position it as a promising candidate for future developments in drug discovery and materials science.
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